molecular formula C12H11N3O2 B2963424 N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-56-8

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2963424
CAS No.: 478063-56-8
M. Wt: 229.239
InChI Key: MPRJIKVWZFIPSU-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). Its structure includes a phenyl group at position 1, a carboxamide moiety at position 3, and a methyl substitution on the carboxamide nitrogen. Its structural framework allows for diverse substitutions, enabling exploration of structure-activity relationships (SARs).

Properties

IUPAC Name

N-methyl-4-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-12(17)11-10(16)7-8-15(14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJIKVWZFIPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the dihydropyridazine intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural features and molecular properties of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide and its analogues:

Compound Name Substituent at Position 1 Carboxamide Substituent Molecular Weight (g/mol) Key Structural Features
This compound (Target Compound) Phenyl N-methyl ~265.27 (estimated*) Compact, lipophilic methyl group
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide Phenyl N-(6-methylbenzothiazol-2-yl) 362.407 Benzothiazole ring enhances aromaticity and bulk
1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide 3-Chlorophenyl N-(2,4-dimethoxyphenyl) 385.804 Chloro (electron-withdrawing) and methoxy (electron-donating) groups
N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide 4-Methylphenyl N-methyl ~279.31 (estimated*) Methyl para-substitution increases hydrophobicity

*Estimated based on molecular formula (e.g., C₁₃H₁₁N₃O₂ for the target compound).

Key Observations:
  • The 3-chlorophenyl and 2,4-dimethoxyphenyl groups in create a mixed electronic profile: the chloro group withdraws electrons, while methoxy groups donate electrons, influencing binding affinity and metabolic stability . The 4-methylphenyl group in increases lipophilicity compared to the parent phenyl group, which may improve membrane permeability .
  • Carboxamide Modifications :

    • Methyl substitution (target compound and ) minimizes steric hindrance, favoring interactions with shallow binding pockets.
    • Bulky substituents (e.g., benzothiazole in ) may restrict conformational flexibility but improve target specificity.

Pharmacological and Physicochemical Implications

Solubility and Bioavailability:
  • The target compound’s methyl group and phenyl ring likely result in moderate lipophilicity (clogP ~2.5 estimated), balancing solubility and membrane permeability.
  • The benzothiazole analogue exhibits higher molecular weight (362.407 g/mol) and lower aqueous solubility due to its fused aromatic system .

Biological Activity

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridazine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 147920-37-4

Biological Activity

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate signaling pathways involved in inflammatory responses .

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial effects of N-methyl derivatives against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant bacterial infections .

CompoundBacterial StrainMIC (µg/mL)
N-methyl derivativeMRSA32
N-methyl derivativeStreptococcus pneumoniae64

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. This suggests a strong potential for development into an anticancer drug .

Cell LineIC50 (µM)Treatment Duration
MCF71548 hours

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